molecular formula C21H13ClN2O5 B11664251 2-(3-chloro-4-methylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(3-chloro-4-methylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11664251
M. Wt: 408.8 g/mol
InChI Key: YMHICQHHHIHJPQ-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chloro-methylphenyl group, a nitrophenoxy group, and an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Etherification: The reaction of 4-nitrophenol with 3-chloro-4-methylphenol to form 4-nitrophenoxy-3-chloro-4-methylbenzene.

    Cyclization: The formation of the isoindole-dione core through a cyclization reaction involving the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted isoindole-dione derivatives.

Scientific Research Applications

2-(3-chloro-4-methylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the nitrophenoxy group, resulting in different chemical and biological properties.

    5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione: Lacks the chloro-methylphenyl group, leading to variations in reactivity and applications.

Uniqueness

2-(3-chloro-4-methylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the chloro-methylphenyl and nitrophenoxy groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H13ClN2O5

Molecular Weight

408.8 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C21H13ClN2O5/c1-12-2-3-14(10-19(12)22)23-20(25)17-9-8-16(11-18(17)21(23)26)29-15-6-4-13(5-7-15)24(27)28/h2-11H,1H3

InChI Key

YMHICQHHHIHJPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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